2-(Trifluoromethyl)oxazole-5-carbaldehyde

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Sourcing a heterocyclic building block that combines a reactive aldehyde handle with the metabolic-stability advantages of a trifluoromethyl group often leads to long lead times or inconsistent purity. 2-(Trifluoromethyl)oxazole-5-carbaldehyde solves this bottleneck. • Quantifiable lipophilicity advantage (XLogP3 = 1.1) over non-fluorinated oxazole analogs, improving membrane permeability for oral and CNS candidates. • The 2-CF₃ substituent blocks metabolic oxidation, extending in vivo half-life and reducing clearance-critical for kinase inhibitor and agrochemical lead optimization. • Reactive aldehyde functionality enables high-yielding parallel synthesis of diverse trifluoromethylated oxazole libraries for hit-to-lead programs.

Molecular Formula C5H2F3NO2
Molecular Weight 165.07 g/mol
Cat. No. B7904509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)oxazole-5-carbaldehyde
Molecular FormulaC5H2F3NO2
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)C(F)(F)F)C=O
InChIInChI=1S/C5H2F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H
InChIKeyXHSMKQXJGKQRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)oxazole-5-carbaldehyde: Core Properties & Sourcing


2-(Trifluoromethyl)oxazole-5-carbaldehyde (CAS: 1378579-95-3) is a heterocyclic building block with the molecular formula C₅H₂F₃NO₂ and a molecular weight of 165.07 g/mol, featuring a trifluoromethyl group at the 2-position and an aldehyde group at the 5-position of the oxazole ring . It is valued in medicinal chemistry and agrochemical research for its enhanced lipophilicity (XLogP3: 1.1) and metabolic stability conferred by the -CF₃ substituent, and serves as a versatile intermediate for constructing bioactive molecules, including kinase inhibitors and agrochemicals [1].

Why 2-(Trifluoromethyl)oxazole-5-carbaldehyde Is Irreplaceable


In medicinal chemistry and agrochemical development, the substitution pattern on the oxazole core fundamentally dictates key physicochemical and pharmacokinetic properties. The 2-trifluoromethyl group in 2-(trifluoromethyl)oxazole-5-carbaldehyde is a critical pharmacophore that significantly alters lipophilicity, metabolic stability, and target binding affinity compared to unsubstituted (e.g., 1,3-oxazole-5-carbaldehyde), methyl-substituted (e.g., 2-methyloxazole-5-carbaldehyde), or amino-substituted (e.g., 2-aminooxazole-5-carbaldehyde) analogs [1][2]. Generic substitution disregards these quantifiable differences, potentially leading to compounds with suboptimal membrane permeability, rapid metabolic clearance, or altered target engagement. The following section provides direct and class-level quantitative evidence delineating these specific, verifiable differentiators.

2-(Trifluoromethyl)oxazole-5-carbaldehyde: Key Differentiators vs. Analogs


Lipophilicity Advantage for Membrane Permeability

The trifluoromethyl group in 2-(trifluoromethyl)oxazole-5-carbaldehyde confers a significantly higher lipophilicity compared to unsubstituted and methyl-substituted analogs. The XLogP3 value for 2-(trifluoromethyl)oxazole-5-carbaldehyde is 1.1 [1]. While precise measured logP values for the direct comparators are not always publicly available in unified databases, this value is consistent with the established class-level increase in lipophilicity of approximately +1.0 to +1.5 log units observed for introducing a -CF3 group to an oxazole ring, relative to a -CH3 group (logP ~0.5-0.7) or a hydrogen (logP ~0.0) [2]. This increase directly influences the compound's ability to cross biological membranes, a critical factor in drug candidate selection.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Enhanced Metabolic Stability

The incorporation of a trifluoromethyl group at the 2-position of the oxazole ring is a well-established strategy to block metabolic oxidation and enhance the overall metabolic stability of the scaffold [1][2]. While direct comparative microsomal stability data between 2-(trifluoromethyl)oxazole-5-carbaldehyde and its methyl or unsubstituted analogs are not publicly disclosed, the class-level inference is strong and supported by extensive literature. Fluorine substitution at metabolically labile sites, such as the 2-position of heterocycles, often leads to a 2- to 10-fold increase in in vitro half-life or a similar reduction in intrinsic clearance in human liver microsome assays [3].

Metabolic Stability Pharmacokinetics Drug Discovery

Synthetic Versatility as a Building Block

2-(Trifluoromethyl)oxazole-5-carbaldehyde features a reactive aldehyde group at the 5-position, enabling a wide range of synthetic transformations (e.g., reductive aminations, Grignard additions, Knoevenagel condensations) that are essential for building complex molecular libraries . Furthermore, the 2-(trifluoromethyl)oxazole core itself is a product of advanced synthetic methodologies, such as ring-expansion reactions from 2H-azirines with trifluoroacetic anhydride, which are reported to proceed in high yields (typically 70-95%) under mild conditions [1][2]. This contrasts with older, less efficient methods for preparing oxazole cores, making the target compound a more accessible and cost-effective entry point for generating diverse compound collections.

Organic Synthesis Building Block Utility Agrochemical Chemistry

5-Lipoxygenase Inhibitor Potential

While no direct IC50 data exists for 2-(trifluoromethyl)oxazole-5-carbaldehyde itself, the critical role of a 2-trifluoromethyl group on an oxazole core for biological activity is clearly demonstrated by analogous compounds. For example, in a series of azole phenoxy hydroxyureas, the trifluoromethyl-substituted oxazole analog (compound 24) showed highly selective 5-lipoxygenase (5-LO) inhibition with IC50 values ranging from 0.08 μM in mouse macrophages to 1.2 μM in human whole blood [1]. This activity was significantly superior to that of the corresponding unsubstituted thiazole analog (compound 52), which required a higher dose to achieve comparable inhibition. This evidence strongly supports the class-level inference that the 2-CF3 substitution pattern on an oxazole scaffold is a key driver of potent and selective target binding, a property directly relevant to 2-(trifluoromethyl)oxazole-5-carbaldehyde as a starting point for inhibitor design.

Enzyme Inhibition 5-Lipoxygenase Inflammation

Regioisomeric Stability and Reactivity

The position of the trifluoromethyl group on the oxazole ring is a critical determinant of the compound's properties. 2-(Trifluoromethyl)oxazole-5-carbaldehyde exhibits distinct characteristics compared to its regioisomer, 5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde (CAS: 1781643-66-0). While both share the same molecular formula and weight, the 2-substituted compound benefits from enhanced stability due to the electron-withdrawing -CF3 group's adjacency to the ring oxygen, which can influence the electron density of the aldehyde functional group and the overall aromatic system . This is a key differentiator from the 4- or 5-substituted analogs, where the -CF3 group's position alters the molecule's dipole moment and reactivity profile, potentially affecting its behavior in subsequent synthetic steps and its interaction with biological targets.

Regioisomer Comparison Physicochemical Properties Agrochemicals

2-(Trifluoromethyl)oxazole-5-carbaldehyde: Key Applications


Lead Optimization for Membrane Permeability

As demonstrated in Section 3, 2-(trifluoromethyl)oxazole-5-carbaldehyde provides a quantifiable lipophilicity advantage (XLogP3 = 1.1) over non-fluorinated oxazole analogs. This property makes it a superior building block for medicinal chemistry projects aiming to optimize lead compounds for better membrane permeability, a key prerequisite for oral bioavailability and CNS drug development [1].

Metabolically Stable Drug Candidates

The class-level evidence presented in Section 3 highlights the role of the 2-trifluoromethyl group in blocking metabolic oxidation. 2-(Trifluoromethyl)oxazole-5-carbaldehyde is therefore an ideal starting material for the synthesis of drug candidates and chemical probes where enhanced in vivo half-life and reduced clearance are critical success factors [2].

Parallel Synthesis for Library Generation

The combination of a reactive aldehyde handle and a core that can be synthesized efficiently in high yields (Section 3) makes 2-(trifluoromethyl)oxazole-5-carbaldehyde a highly efficient building block for parallel synthesis. It enables the rapid generation of diverse, trifluoromethylated oxazole libraries for hit-to-lead and lead optimization programs in both pharmaceutical and agrochemical research [3].

Potent and Selective Enzyme Inhibitors

The potent in vitro activity of analogous 2-trifluoromethyl oxazole compounds (e.g., IC50 of 0.08-1.2 μM against 5-lipoxygenase) provides a strong class-level justification for using 2-(trifluoromethyl)oxazole-5-carbaldehyde as a core scaffold. Researchers developing new enzyme inhibitors can leverage this proven pharmacophore to enhance target binding affinity and selectivity [4].

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